
1,5-Naphthyridine-4,8-diol
Overview
Description
1,5-Naphthyridine-4,8-diol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a bicyclic structure consisting of two fused pyridine rings with hydroxyl groups at the 4 and 8 positions. The presence of nitrogen atoms in the ring system imparts unique chemical properties, making it an important compound in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Naphthyridine-4,8-diol can be synthesized through various synthetic routes. One common method involves the cyclization of substituted 3-aminopyridine compounds with glycerol using catalysts such as iodine, sodium nitrite, potassium iodide, potassium iodate, manganese dioxide, or potassium permanganate . Another approach is the Friedländer reaction, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction conditions is crucial for efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridine-4,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form complex structures.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides are used under basic or acidic conditions.
Cross-Coupling: Palladium or nickel catalysts are often used in cross-coupling reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, substituted naphthyridines, and complex heterocyclic structures.
Scientific Research Applications
Medicinal Chemistry
1,5-Naphthyridine-4,8-diol has been extensively studied for its potential therapeutic applications:
- Anticancer Activity: It exhibits cytotoxic effects against various tumor cell lines. For instance, it has shown significant activity against murine colon carcinoma and mammary carcinoma cells .
- Antimicrobial Properties: The compound demonstrates antibacterial and antifungal activities. Research indicates that it can inhibit the growth of Gram-positive bacteria like Staphylococcus aureus .
- Antiviral Effects: Studies have suggested potential antiviral properties against certain viruses, making it a candidate for further research in virology .
Biological Activities
The compound is noted for a wide range of biological activities:
- Antiproliferative: Inhibits cell growth in cancerous cells.
- Antiparasitic: Shows promise against parasitic infections .
- Anti-inflammatory: Exhibits properties that may reduce inflammation in biological systems .
Industrial Applications
In addition to its medicinal uses, this compound finds applications in various industrial fields:
- Organic Semiconductors: Utilized in the development of organic light-emitting diodes (OLEDs) and solar cells due to its electronic properties .
- Coordination Chemistry: Acts as a ligand in metal complexes, enhancing the reactivity and stability of various compounds .
Activity Type | Effectiveness | Reference |
---|---|---|
Anticancer | IC50 = 3.2 µg/mL (compared to doxorubicin) | |
Antibacterial | Effective against S. aureus | |
Antiviral | Potential against specific viruses |
Table 2: Synthetic Routes
Method | Catalyst Used | Yield (%) |
---|---|---|
Cyclization of 3-aminopyridines | Iodine | High |
Cyclization with glycerol | Manganese dioxide | Moderate |
Case Studies
Case Study 1: Anticancer Research
A study conducted on the effects of this compound on murine colon carcinoma revealed that the compound exhibited significant cytotoxicity at lower doses. The research highlighted its potential as a lead compound for developing new anticancer agents.
Case Study 2: Antimicrobial Activity
In a comparative study of various naphthyridine derivatives, this compound was tested against multiple bacterial strains. Results indicated that it had comparable efficacy to standard antibiotics like tetracycline against certain Gram-positive bacteria .
Mechanism of Action
The mechanism of action of 1,5-naphthyridine-4,8-diol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or receptors involved in various biological processes. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors to modulate signaling pathways involved in inflammation or cell proliferation .
Comparison with Similar Compounds
1,5-Naphthyridine-4,8-diol can be compared with other similar compounds, such as:
1,8-Naphthyridine: This isomer has nitrogen atoms at the 1 and 8 positions and exhibits different chemical properties and biological activities.
Fused 1,5-Naphthyridines: These compounds have additional fused rings, which can enhance their biological activity and chemical stability.
Quinoline and Isoquinoline: These compounds have a similar bicyclic structure but differ in the position of nitrogen atoms, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of hydroxyl groups, which contribute to its diverse reactivity and wide range of applications.
Biological Activity
1,5-Naphthyridine-4,8-diol is a compound belonging to the naphthyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential through various studies and findings.
Overview of Biological Activities
The biological activities of 1,5-naphthyridine derivatives, including this compound, encompass a range of therapeutic effects:
- Antimicrobial Activity : Exhibits broad-spectrum antimicrobial properties against various pathogens.
- Anticancer Activity : Demonstrates pro-apoptotic effects in cancer cell lines.
- Anti-inflammatory Effects : Shows potential in reducing inflammation.
- Antiviral Properties : Effective against certain viral infections.
Antimicrobial Activity
This compound has been studied for its antimicrobial efficacy. It exhibits significant activity against both gram-positive and gram-negative bacteria. A comparative analysis of its antimicrobial potency is summarized in the table below:
Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that this compound possesses considerable antimicrobial activity, particularly against Staphylococcus aureus.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,5-naphthyridine derivatives. For instance:
- A study demonstrated that derivatives induce apoptosis in HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.
- The most active compounds showed IC50 values significantly lower than standard chemotherapeutics like cisplatin.
Case Study: Pro-Apoptotic Mechanism
In a controlled experiment involving HeLa cells treated with this compound derivatives:
- Cell Cycle Arrest : The treatment led to G0/G1 phase arrest.
- Apoptosis Induction : Fluorescence microscopy confirmed increased apoptotic markers.
- Oxidative Stress : Enhanced oxidative stress was observed via DCFH-DA staining.
These findings suggest that the compound's mechanism involves disrupting cell cycle progression and promoting apoptosis through oxidative stress pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of 1,5-naphthyridine derivatives have been explored in various models:
- In Vivo Studies : Administration in animal models showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
- Mechanistic Insights : The compound appears to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1,5-naphthyridine-4,8-diol derivatives, and what factors influence reaction efficiency?
The primary synthesis involves chlorination of 1,5-naphthyridine-4,8(1H,5H)-dione using PCl₅ and POCl₃ under reflux (62% yield). Alternative methods with neat phosphoryl chloride may improve yields but require sealed-tube reactions. Hydrolysis of halogenated intermediates (e.g., 4,8-dichloro derivatives) with aqueous ammonia at 175°C for 10 hours yields diol derivatives, with stoichiometry and reaction time critical for purity .
Q. What are the key stability considerations for handling this compound in laboratory settings?
Store in sealed containers under inert gas (Ar/N₂) at 2–8°C to prevent oxidation. Avoid temperatures >200°C, as decomposition releases toxic nitrogen oxides. Use fume hoods for high-temperature reactions. Polar aprotic solvents (e.g., DMF) may induce slow degradation over time; compatibility testing is advised .
Advanced Research Questions
Q. How do competing reaction pathways affect the regioselectivity of nucleophilic substitutions on this compound derivatives?
The electron-deficient naphthyridine core favors reactivity at the 4- and 8-positions due to resonance stabilization. Methoxy substitution at these positions occurs 3.2× faster than at secondary sites (120°C, K₂CO₃/DMSO). Bulky nucleophiles shift selectivity to the 2-position, highlighting steric effects .
Q. What analytical approaches resolve contradictions in reported catalytic activity data for metal complexes of this compound?
Standardize protocols using:
- Cyclic voltammetry (100 mV/s scan rate, 0.1M TBAPF₆ in MeCN) to compare redox potentials.
- XPS analysis to assess metal oxidation states and ligand coordination. Discrepancies often arise from solvent effects (aqueous vs. anhydrous) and metal-ligand stoichiometry (1:1 vs. 1:2 complexes) .
Q. What computational modeling strategies best predict the tautomeric behavior of this compound in biological systems?
Hybrid QM/MM simulations (B3LYP/6-311+G(d,p)//AMBER) with explicit solvent models replicate the physiological keto-enol equilibrium:
Tautomer | ΔG (kcal/mol) | Predominant Form at pH 7.4 |
---|---|---|
4,8-diketone | 0.0 | 62% |
4-OH,8-ketone | +1.2 | 28% |
4-ketone,8-OH | +1.4 | 10% |
NMR chemical shifts (>1.5 ppm differences at C4/C8) validate these predictions .
Q. How does the electronic configuration of this compound influence its performance in optoelectronic devices?
The extended π-system enables UV-vis absorption (λmax 320–380 nm, ε > 10⁴ M⁻¹cm⁻¹). In OLEDs, its HOMO/LUMO levels (-5.8 eV/-3.2 eV) enhance hole-blocking efficiency while maintaining electron mobility (0.12 cm²/V·s). Devices using this diol show 40% longer lifetimes than Alq₃-based layers due to reduced crystallinity .
Q. Methodological Considerations
- Synthesis Optimization : Compare yields from chlorination methods (neat POCl₃ vs. PCl₅/POCl₃ mixtures) to balance efficiency and safety .
- Toxicity Mitigation : Implement LC-MS monitoring to detect trace decomposition products during prolonged reactions .
- Material Characterization : Use TD-DFT calculations to correlate optoelectronic properties with substituent effects .
Properties
IUPAC Name |
1,5-dihydro-1,5-naphthyridine-4,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-5-1-3-9-8-6(12)2-4-10-7(5)8/h1-4H,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFGQHDKDFDJPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70492599 | |
Record name | 1,5-Dihydro-1,5-naphthyridine-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70492599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28312-61-0 | |
Record name | 1,5-Dihydro-1,5-naphthyridine-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70492599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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